Amg-517

TRPV1 antagonism capsaicin-induced activation IC50 comparison

Researchers requiring complete TRPV1 blockade across all activation modalities often face variability in potency and off-target effects. AMG-517 solves this with balanced sub-nanomolar antagonism of capsaicin, proton, and heat-evoked TRPV1 responses (IC50: 0.62-1.3 nM), ensuring consistent native-tissue silencing. • Definitive target validation: >90% selectivity at 1 μM vs. TRPV2, TRPV3, Nav1.7, Cav2.2, μ-opioid, and GABA-A receptors. • Hyperthermia benchmarking: well-characterized dose-dependent hyperthermia (0.5-1.6°C) for correlating in vitro kinetics with in vivo thermoregulation. • Validated in vivo controls: oral ED50 = 0.33 mg/kg (capsaicin flinch), MED = 0.83 mg/kg (CFA hyperalgesia), enabling reproducible cross-study comparisons. Supplied with rigorous analytical documentation and global logistics support.

Molecular Formula C20H13F3N4O2S
Molecular Weight 430.4 g/mol
CAS No. 659730-32-2
Cat. No. B1667036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmg-517
CAS659730-32-2
SynonymsAMG 517
AMG-517
AMG517
N-(4-(6-(4-trifluoromethylphenyl)pyrimidin-4-yloxy)benzothiazol-2-yl)acetamide
Molecular FormulaC20H13F3N4O2S
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C20H13F3N4O2S/c1-11(28)26-19-27-18-15(3-2-4-16(18)30-19)29-17-9-14(24-10-25-17)12-5-7-13(8-6-12)20(21,22)23/h2-10H,1H3,(H,26,27,28)
InChIKeyYUTIXVXZQIQWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMG-517 Compound Profile


AMG-517 is a synthetic small-molecule competitive antagonist of the transient receptor potential vanilloid type 1 (TRPV1) ion channel, also known as the capsaicin receptor [1]. It belongs to the acetamide-linked pyrimidinyloxy-benzothiazole chemical class and is characterized by sub-nanomolar inhibitory potency against multiple TRPV1 activation modes—capsaicin, extracellular protons (acid), and noxious heat—in recombinant and native neuronal systems [2]. The compound exhibits high selectivity for TRPV1 over related TRP channels and other ion channel/receptor families at concentrations up to 1 μM . AMG-517 demonstrates oral bioavailability and robust in vivo efficacy in preclinical pain models, though clinical development was discontinued due to reversible hyperthermia observed in Phase I trials, a class-related on-target effect that has become a critical experimental endpoint in TRPV1 pharmacology research [3].

Why AMG-517 Is Irreplaceable


Generic substitution among TRPV1 antagonists is scientifically unsound due to profound pharmacological divergence within this class. While numerous compounds share the ability to block capsaicin-evoked responses, they exhibit marked differences in (i) absolute inhibitory potency across the three canonical activation modes (capsaicin, proton, heat), (ii) the breadth of their selectivity profile against off-target ion channels, and (iii) the magnitude and clinical relevance of hyperthermia induction—an on-target, TRPV1-mediated effect that varies substantially across chemical scaffolds and is mechanistically linked to antagonist dissociation kinetics [1]. For instance, AMG-517 demonstrates sub-nanomolar potency against all three activation modes (IC50 values ranging from 0.62 nM to 1.3 nM), whereas comparator antagonists such as BCTC and AMG-9810 exhibit 30- to 140-fold weaker inhibition of capsaicin-induced activation . Furthermore, the hyperthermic liability of AMG-517 is well-characterized and mechanistically distinct from non-hyperthermic antagonists like SB-705498, a differentiation that directly impacts experimental design in thermoregulation, energy metabolism, and pain model studies [2].

AMG-517 vs. TRPV1 Analogs: Evidence


Capsaicin-Induced Activation: Potency vs. BCTC/AMG-9810

In recombinant human TRPV1-expressing cellular assays, AMG-517 inhibits capsaicin-induced channel activation with an IC50 of 0.76 nM . In contrast, BCTC inhibits capsaicin-induced activation of rat TRPV1 with an IC50 of 35 nM—an approximately 46-fold difference in potency . Similarly, AMG-9810 inhibits capsaicin activation of human TRPV1 with an IC50 of 24.5 nM and rat TRPV1 with an IC50 of 85.6 nM, representing a 32-fold (human) to 113-fold (rat) reduction in potency relative to AMG-517 . These quantitative differences are derived from standardized functional FLIPR calcium influx assays in heterologous expression systems, ensuring comparable experimental contexts.

TRPV1 antagonism capsaicin-induced activation IC50 comparison in vitro pharmacology

Multimodal Blockade of TRPV1 Activation Modes

AMG-517 potently and completely antagonizes all three canonical TRPV1 activation modes—capsaicin, extracellular acid (pH 5.0–5.5), and noxious heat (45°C)—with IC50 values of 0.76 nM, 0.62 nM, and 1.3 nM, respectively, in recombinant human TRPV1-expressing CHO cells [1][2]. This contrasts with BCTC, which exhibits a marked differential between capsaicin-induced (IC50 = 35 nM) and acid-induced (IC50 = 6.0 nM) inhibition, suggesting mode-selective pharmacology . AMG-517 also demonstrates complete blockade of capsaicin-, proton-, and heat-induced inward currents in whole-cell patch-clamp recordings at low nanomolar concentrations (IC50 values of 1.8 nM, 2.5 nM, and 3.2 nM, respectively) . This comprehensive multimodal inhibition profile ensures that AMG-517 silences TRPV1 signaling irrespective of the activating stimulus encountered in physiological or pathological contexts.

multimodal antagonism proton activation heat activation TRPV1 pharmacology

TRPV1 Selectivity Over Other Ion Channels

In a broad selectivity panel conducted at 1 μM concentration, AMG-517 exhibited less than 10% inhibition of structurally and functionally related ion channels including TRPV2, TRPV3, Nav1.7, and Cav2.2, as well as the μ-opioid and GABA-A receptors . This contrasts with earlier-generation TRPV1 antagonists such as capsazepine, which are known to exhibit significant off-target activity at voltage-gated calcium channels, nicotinic acetylcholine receptors, and other TRP family members at concentrations required for TRPV1 blockade [1]. The high selectivity of AMG-517 ensures that observed phenotypic effects in cellular and in vivo systems can be confidently attributed to TRPV1 antagonism rather than confounding off-target pharmacology.

target selectivity off-target profiling TRP channel family ion channel pharmacology

Hyperthermia Profile vs. SB-705498

Whole-cell patch-clamp electrophysiology on human TRPV1-expressing CHO cells revealed that AMG-517 exhibits a slow off-rate (dissociation rate) from the capsaicin-activated channel, a kinetic property shared with the hyperthermic clinical candidate ABT-102 [1]. In contrast, the non-hyperthermic antagonist SB-705498 demonstrates a significantly faster dissociation rate from the receptor [1]. This mechanistic differentiation correlates with clinical observations: AMG-517 produced marked, plasma concentration-dependent hyperthermia in Phase I trials, with maximal body temperatures exceeding 40°C in susceptible individuals [2], whereas SB-705498 did not induce hyperthermia in human UV-burn pain studies [3]. The kinetic hypothesis proposes that fast-off-rate antagonists permit transient engagement of TRPV1 by endogenous thermoregulatory ligands, preserving physiological body temperature control while still inhibiting pain signaling [1].

hyperthermia dissociation kinetics thermoregulation on-target toxicity

In Vivo Analgesic Efficacy in Inflammatory Pain

In a rodent capsaicin-induced flinch model, a pharmacodynamic assay of peripheral TRPV1 blockade, orally administered AMG-517 produced dose-dependent inhibition with an ED50 of 0.33 mg/kg [1]. The minimally effective dose (MED) was determined to be 0.3 mg/kg p.o., corresponding to plasma concentrations of 90–100 ng/mL [2]. In a model of established inflammatory pain (complete Freund's adjuvant-induced thermal hyperalgesia), AMG-517 reversed hyperalgesia in a dose-dependent manner at 21 hours post-CFA injection, with an MED of 0.83 mg/kg p.o. [1][3]. These quantitative in vivo efficacy benchmarks are well-documented for AMG-517, whereas comparable standardized ED50 and MED values for alternative TRPV1 antagonists such as BCTC and A-425619 are less consistently reported across inflammatory pain models, limiting cross-compound extrapolation [4].

in vivo efficacy analgesia inflammatory pain capsaicin-induced flinch CFA model

Hyperthermia Dose-Response in Preclinical Models

Oral administration of AMG-517 to rats produces a steep, dose-dependent increase in core body temperature, with 0.3, 1, and 3 mg/kg doses associated with 0.5°C, 0.6°C, and 1.6°C elevations, respectively [1]. Body temperatures of rats treated at all doses returned to baseline within 10 to 20 hours post-administration, demonstrating reversibility of the hyperthermic effect [1]. This hyperthermic response is conserved across species, having been observed in rodents, dogs, cynomolgus monkeys, and humans [2][3]. In contrast, the non-hyperthermic antagonist SB-705498 produced no measurable hyperthermia in human experimental pain studies [4]. The quantifiable, reproducible hyperthermic response of AMG-517 provides a robust positive control for thermoregulation studies and enables systematic evaluation of TRPV1 antagonists with modified dissociation kinetics or biased signaling profiles.

hyperthermia thermoregulation in vivo pharmacology dose-response TRPV1 blockade

AMG-517 Application Scenarios


Multimodal TRPV1 Blockade for Electrophysiology

AMG-517 is the compound of choice when experimental protocols demand maximal and complete TRPV1 antagonism across all three activation modalities—capsaicin, protons, and heat—at sub-nanomolar to low nanomolar concentrations. Its balanced potency (IC50: 0.62–1.3 nM in calcium uptake assays) ensures that TRPV1-mediated currents and calcium transients are fully silenced irrespective of the physiological stimulus encountered in native tissue preparations, such as dorsal root ganglion neurons or trigeminal ganglia [1]. The high selectivity profile (>90% target specificity at 1 μM) minimizes confounding off-target effects, making AMG-517 ideal for definitive target validation studies where unambiguous attribution of phenotypic outcomes to TRPV1 is critical .

Hyperthermia Reference Standard for TRPV1 Research

AMG-517 serves as an essential positive control for studies investigating the role of TRPV1 in thermoregulation and the on-target hyperthermic liability of TRPV1 antagonists. Its well-characterized, dose-dependent hyperthermia in rats (0.5°C at 0.3 mg/kg to 1.6°C at 3 mg/kg p.o.) provides a quantifiable benchmark for evaluating novel antagonists with modified dissociation kinetics or biased signaling profiles [2][3]. The compound's slow dissociation rate from capsaicin-activated TRPV1 is mechanistically linked to hyperthermia induction, enabling researchers to correlate in vitro kinetic measurements with in vivo thermoregulatory outcomes [4]. This application is particularly relevant for drug discovery programs seeking to develop non-hyperthermic TRPV1 antagonists for pain therapy.

Reference Compound for Preclinical Pain Models

For preclinical analgesic efficacy studies, AMG-517 offers a rare combination of validated oral dosing parameters—capsaicin-induced flinch ED50 = 0.33 mg/kg, MED = 0.3 mg/kg; CFA thermal hyperalgesia MED = 0.83 mg/kg—that enable reproducible experimental design and facilitate cross-study comparisons [5]. Its consistent in vivo activity in both acute pharmacodynamic challenge models (capsaicin flinch) and established inflammatory pain models (CFA hyperalgesia) establishes AMG-517 as a reliable positive control for evaluating novel TRPV1 antagonists or alternative analgesic mechanisms. The defined relationship between oral dose, plasma concentration (90–100 ng/mL at MED), and pharmacodynamic effect allows investigators to establish exposure-response correlations in their own experimental systems [6].

Selectivity Standard for TRP Channel Studies

AMG-517 is an optimal reference compound for establishing selectivity benchmarks in TRP channel pharmacology studies. Its demonstrated lack of significant inhibition (<10%) at 1 μM against TRPV2, TRPV3, Nav1.7, Cav2.2, μ-opioid, and GABA-A receptors provides a validated comparator for evaluating the off-target liability of novel TRPV1 antagonists or related TRP channel modulators . This selectivity profile is particularly valuable in native tissue preparations or in vivo models where multiple TRP family members and ion channels are co-expressed, and where pharmacological dissection of individual channel contributions requires highly specific tool compounds.

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